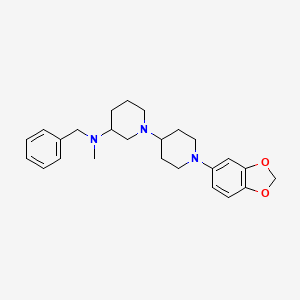![molecular formula C18H16N2O2S B6042318 2-[(2,3-dimethylphenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6042318.png)
2-[(2,3-dimethylphenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,3-dimethylphenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one, commonly known as DMABN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound exhibits a wide range of biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of DMABN is not fully understood. However, studies have suggested that the compound may act by inducing apoptosis in cancer cells through the activation of caspase enzymes. DMABN has also been shown to inhibit the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMABN has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. DMABN has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells, indicating its anti-inflammatory activity.
实验室实验的优点和局限性
DMABN has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research. DMABN has also been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development. However, the compound has some limitations for lab experiments. DMABN is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets and pathways involved in the biological activities of DMABN.
未来方向
DMABN has several potential future directions for research. The compound has shown promising results in preclinical studies, and further studies are needed to evaluate its safety and efficacy in animal models. DMABN may also have potential applications in other fields, such as food and agriculture, due to its antioxidant activity. Additionally, the synthesis of DMABN derivatives may lead to the development of more potent and selective compounds for therapeutic use.
合成方法
DMABN can be synthesized through a multi-step reaction process. The synthesis involves the condensation of 2,3-dimethylaniline with 4-hydroxybenzaldehyde to form the Schiff base intermediate. The intermediate is then reacted with thiosemicarbazide in the presence of acetic acid, resulting in the formation of DMABN. The purity of the compound can be increased by recrystallization from ethanol.
科学研究应用
DMABN has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. DMABN has been tested against various cancer cell lines, including breast, liver, and lung cancer cells, and has been found to induce cell death in a dose-dependent manner. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
属性
IUPAC Name |
(5E)-2-(2,3-dimethylphenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11-4-3-5-15(12(11)2)19-18-20-17(22)16(23-18)10-13-6-8-14(21)9-7-13/h3-10,21H,1-2H3,(H,19,20,22)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEWLFQGLAFYJR-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide](/img/structure/B6042241.png)
![3-(4-methoxyphenyl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042247.png)


![6-methyl-2-{[3-(phenylthio)propyl]thio}-4-pyrimidinol](/img/structure/B6042259.png)
![4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone](/img/structure/B6042266.png)
![methyl 2-[(5-chloro-2-methoxyphenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B6042274.png)
![N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B6042276.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6042292.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6042297.png)
![4-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B6042308.png)
![2-({[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6042313.png)

![N-(1-benzyl-3-pyrrolidinyl)-2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6042332.png)